Undecanol (1-undecanol) is a straight-chain, primary fatty alcohol with an 11-carbon backbone. It is characterized as a colorless, water-insoluble compound that exists as a waxy solid at or below its melting point of approximately 19 °C. Within the homologous series of fatty alcohols, undecanol's C11 chain length positions it between the more common C10 (1-decanol) and C12 (1-dodecanol) alcohols, giving it a distinct and intermediate set of physical properties, including viscosity, boiling point, and hydrophobicity. This makes it a critical component where precise thermal behavior, formulation characteristics, or specific molecular length is required for performance, such as in fragrance synthesis, specialty surfactants, and personal care products.
While structurally similar, substituting 1-undecanol with its neighboring homologs, 1-decanol (C10) or 1-dodecanol (C12), frequently leads to performance failure in optimized systems. The single-carbon difference significantly alters critical procurement-relevant properties. For example, the melting point of 1-undecanol (~19 °C) is distinctly intermediate between that of 1-decanol (~6.4-7 °C) and 1-dodecanol (~24 °C), making it uniquely suitable for applications requiring a solid-to-liquid phase transition just below standard room temperature. This precise thermal behavior, along with specific volatility, viscosity, and interfacial properties tied to the C11 chain, is non-negotiable in applications like specialty fragrance precursors, precisely balanced emulsions, and certain phase-change materials, where substitution would compromise the final product's physical stability, scent profile, or functional performance.
1-Undecanol possesses a melting point of approximately 19 °C, which is a critical differentiator from its common substitutes, 1-decanol and 1-dodecanol. This property allows it to function as a solid for structure at temperatures below 19 °C while becoming a processable liquid just above, a behavior not achievable with 1-decanol (melting point ~6.4 °C) or 1-dodecanol (melting point ~24 °C). This makes undecanol specifically suitable for phase change material (PCM) applications targeting the ~20 °C range and simplifies handling in environments where C12 alcohol would remain solid and C10 would be a permanent liquid.
| Evidence Dimension | Melting Point |
| Target Compound Data | 19 °C |
| Comparator Or Baseline | 1-Decanol: ~6.4 °C; 1-Dodecanol: ~24 °C |
| Quantified Difference | +12.6 °C vs. 1-Decanol; -5 °C vs. 1-Dodecanol |
| Conditions | Standard atmospheric pressure. |
This specific melting point is critical for formulating products that change phase near room temperature, directly impacting handling, processability, and application in thermal storage.
The C11 carbon chain of undecanol is a non-interchangeable precursor for specific fragrance and flavor compounds. It is used to synthesize derivatives like undecyl acetate and undecanal, which impart characteristic floral, citrus-like, and waxy notes essential in fine perfumery. Using a C10 alcohol (1-decanol) or C12 alcohol (1-dodecanol) as a substitute would result in the formation of entirely different molecules (e.g., decyl acetate, dodecanal) with distinct and unintended aroma profiles. The unique sensory properties of C11 derivatives make 1-undecanol a required starting material for achieving specific scent targets.
| Evidence Dimension | Chemical Identity of Fragrance Derivative |
| Target Compound Data | Forms C11-based esters/aldehydes (e.g., undecyl acetate, undecanal) with floral-citrus notes. |
| Comparator Or Baseline | 1-Decanol (C10) and 1-Dodecanol (C12) form C10 and C12 derivatives, respectively, with different scent profiles. |
| Quantified Difference | Qualitatively different chemical product and aroma profile. |
| Conditions | Standard esterification or oxidation reactions. |
For fragrance and flavor synthesis, the exact carbon chain length dictates the final product and its sensory properties, making precise precursor selection critical for product identity.
In studies of antibacterial action against S. aureus, the specific chain length of fatty alcohols determines both the potency and mechanism of action. 1-Undecanol (C11), along with 1-decanol (C10), demonstrates potent and rapid bactericidal activity, reducing viable cell counts below the limit of detection within 4 hours. This activity is explicitly linked to a membrane-damaging mechanism, causing immediate leakage of K+ ions from the bacterial cells. In contrast, 1-dodecanol (C12), while having high antibacterial activity, does not exhibit the same membrane-damaging action, suggesting a different and less rapid mode of killing. This makes 1-undecanol a preferred choice for formulations requiring rapid, membrane-disrupting bactericidal effects.
| Evidence Dimension | Bactericidal Mechanism |
| Target Compound Data | Potent bactericidal activity with demonstrated membrane damage (K+ ion leakage). |
| Comparator Or Baseline | 1-Dodecanol (C12): High antibacterial activity but without the same membrane-damaging activity. |
| Quantified Difference | Presence vs. absence of a specific, rapid-acting bactericidal mechanism. |
| Conditions | In-vitro testing against Staphylococcus aureus. |
For antimicrobial applications where a rapid kill via cell membrane disruption is required, the C11 chain length of undecanol provides a distinct mechanistic advantage over C12 alternatives.
For the synthesis of fragrances and flavors where the final product's identity is defined by a C11 backbone. The use of 1-undecanol is required to produce compounds like undecanal or undecyl esters, which provide specific floral and citrus notes that cannot be replicated with C10 or C12 alcohols.
In creams, lotions, or solid perfumes designed to soften or melt near skin temperature. The ~19 °C melting point of 1-undecanol provides a unique textural and application experience, distinct from the lower-melting 1-decanol or higher-melting 1-dodecanol, enhancing product feel and stability at ambient temperatures.
For thermal energy storage applications in buildings or electronics cooling systems that must operate efficiently around the 15-25 °C range. Undecanol's phase transition at ~19 °C allows it to absorb and release latent heat at a technologically significant temperature point that is not accessible with its closest commercial analogs.
As an active ingredient or excipient in topical antiseptics, disinfectants, or preservative systems where a fast-acting, membrane-disrupting bactericidal mechanism is desired. Its demonstrated ability to induce rapid cell leakage provides a functional advantage over alcohols like 1-dodecanol that act via different, potentially slower mechanisms.
Irritant;Environmental Hazard